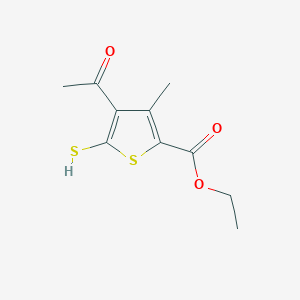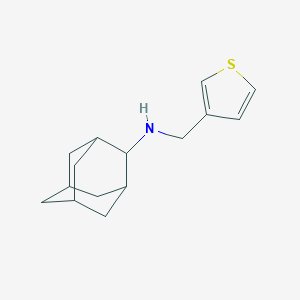![molecular formula C16H17Cl2NO2 B275830 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol, also known as BDBE, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. BDBE is a member of the family of benzylamines and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various applications.
Mechanism of Action
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol exerts its effects by interacting with various molecular targets in the body, including receptors, enzymes, and ion channels. It has been shown to bind to the serotonin transporter and inhibit its activity, leading to an increase in the levels of serotonin in the brain. 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol also interacts with various enzymes involved in the synthesis and metabolism of neurotransmitters, leading to changes in their levels in the brain.
Biochemical and Physiological Effects:
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have various biochemical and physiological effects in the body, including changes in the levels of neurotransmitters, oxidative stress, and inflammation. It has also been shown to have an impact on various physiological processes such as cell growth and proliferation, apoptosis, and cell migration.
Advantages and Limitations for Lab Experiments
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has several advantages that make it a useful compound for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have a wide range of effects on various molecular targets, making it a versatile compound for studying various biological processes.
However, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol also has some limitations that should be considered when using it in experiments. It has been shown to have some toxicity in certain cell types, and its effects may be influenced by factors such as the concentration and duration of exposure.
Future Directions
There are several future directions for research on 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol. One potential area of study is the development of 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol on various biological processes. Finally, the development of new synthesis methods and purification techniques for 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol could lead to improved yields and purity, making it a more useful compound for scientific research.
Synthesis Methods
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzaldehyde with 2-aminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been extensively studied for its potential use in the development of drugs that target various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, 2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol has been shown to have antidepressant effects by increasing the levels of serotonin and dopamine in the brain.
properties
Molecular Formula |
C16H17Cl2NO2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2-[(3,5-dichloro-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H17Cl2NO2/c17-14-8-13(10-19-6-7-20)9-15(18)16(14)21-11-12-4-2-1-3-5-12/h1-5,8-9,19-20H,6-7,10-11H2 |
InChI Key |
QCJZPOCDEGWBDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)

![Methyl 2-({[amino(imino)methyl]sulfanyl}methyl)benzoate](/img/structure/B275749.png)

![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)

![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)